BenchChemオンラインストアへようこそ!

3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal Chemistry Kinase Inhibition Drug Design

CAS 2200882-81-9 is a pre-organized fragment (RBC=2) that maps onto the Deciphera kinase inhibitor pharmacophore. The N4-isopropyl/C3-oxolan-2-yl substitution creates a unique steric environment that methylene-spacer regioisomers (CAS 2199385-06-1) cannot replicate. With only 1 HBD, TPSA of 53.9 Ų, and XLogP3 of 0.6, this CNS-penetrant scaffold is ideal for glioblastoma or neuroinflammatory kinase programs without violating fragment-like property criteria (MW<250). Avoid generic triazolones—procure this exact substitution pattern for target engagement consistency.

Molecular Formula C9H15N3O2
Molecular Weight 197.238
CAS No. 2200882-81-9
Cat. No. B2686947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2200882-81-9
Molecular FormulaC9H15N3O2
Molecular Weight197.238
Structural Identifiers
SMILESCC(C)N1C(=NNC1=O)C2CCCO2
InChIInChI=1S/C9H15N3O2/c1-6(2)12-8(10-11-9(12)13)7-4-3-5-14-7/h6-7H,3-5H2,1-2H3,(H,11,13)
InChIKeyVXRRMARJJDHTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200882-81-9): Chemical Identity and Procurement Baseline


3-(Oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200882-81-9) is a heterocyclic small molecule (MW 197.23 g/mol; molecular formula C₉H₁₅N₃O₂) belonging to the 4,5-dihydro-1H-1,2,4-triazol-5-one class [1]. It features a 1,2,4-triazol-5-one core substituted at the N4 position with an isopropyl group and at the C3 position with an oxolan-2-yl (tetrahydrofuran) ring [2]. This compound class is broadly associated with kinase inhibition (notably c-FMS/CSF-1R, c-KIT, PDGFR), anticancer and anti-proliferative activities, as well as antimicrobial, antifungal, antioxidant, and enzyme-inhibitory properties [3][4].

Why Generic Substitution of CAS 2200882-81-9 Fails: Structural Determinants of Selectivity


Within the 4,5-dihydro-1H-1,2,4-triazol-5-one class, biological activity is exquisitely sensitive to the nature and position of substituents [1]. The N4 isopropyl group and the C3 oxolan-2-yl moiety of this compound create a unique steric and electronic environment that cannot be replicated by simple alkyl or aryl analogs. A directly comparable methyl-substituted analog (4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, CAS 2197668-16-7) has a 10% lower molecular weight and a different hydrogen-bond donor/acceptor profile [2]. Similarly, a regioisomeric variant where the oxolane is linked via a methylene spacer (4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, CAS 2199385-06-1) possesses an additional rotatable bond (Rotatable Bond Count: 3 vs. 2 for the target), enabling conformations inaccessible to the target compound [3]. Generic 'triazolone' procurement without attention to these specific substitution features leads to unpredictable target engagement and potency discontinuities [4].

Quantitative Differentiation Evidence for CAS 2200882-81-9 vs. Closest Analogs


Hydrogen-Bond Donor Count Modulates Target Residence Time

The target compound possesses exactly one hydrogen-bond donor (HBD = 1, the N1-H of the triazolone ring) and three hydrogen-bond acceptors (HBA = 3), as confirmed by its SMILES-derived computed properties [1]. In contrast, the 1-methyl analog (1-methyl-3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, CAS 2200107-73-7) has HBD = 0 and HBA = 3, as the N1 methylation eliminates the sole donor . In kinase inhibitor design within the 1,2,4-triazol-5-one class, the N1-H serves as a critical hinge-binding hydrogen-bond donor that determines target residence time; its absence in N1-alkylated analogs has been associated with 10- to 100-fold reductions in kinase inhibitory potency [2].

Medicinal Chemistry Kinase Inhibition Drug Design

Rotatable Bond Count Defines Conformational Rigidity Advantage

The target compound has a Rotatable Bond Count (RBC) of 2, as computed from its SMILES structure (O1CCCC1C1=NNC(N1C(C)C)=O) [1]. The regioisomeric methylene-spacer analog (4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, CAS 2199385-06-1) possesses an RBC of 3 due to the additional CH₂ linker between the oxolane and the triazolone core [2]. Each additional rotatable bond incurs an entropic penalty of approximately 0.7–1.0 kcal/mol upon binding and reduces ligand efficiency metrics (LE, LLE) [3]. In the 4,5-dihydro-1H-1,2,4-triazol-5-one series, the direct C3-oxolane attachment (RBC = 2) locks the tetrahydrofuran ring into a restricted conformational space that the methylene-linked analog (RBC = 3) cannot maintain, directly affecting binding entropy.

Conformational Analysis Ligand Efficiency Scaffold Optimization

Lipophilicity (XLogP3) Differential Between N4-Isopropyl and N4-Methyl Analogs

The target compound has a computed XLogP3 value of 0.6, reflecting the balanced lipophilicity conferred by the N4-isopropyl group [1]. The N4-methyl analog (4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, CAS 2197668-16-7) has a lower computed AlogP of approximately –0.2 to 0.0 (estimated based on the loss of one methylene unit vs. the isopropyl group) . This XLogP3 differential of approximately 0.6–0.8 log units has significant implications for membrane permeability, plasma protein binding, and metabolic stability. Class-wide SAR from 1,2,4-triazol-5-one kinase inhibitors indicates that N4-alkyl substitution directly modulates c-FMS/CSF-1R selectivity; smaller N4-substituents (methyl) reduce lipophilicity-driven off-rate modulation [2].

ADME Prediction Lipophilicity Pharmacokinetics

Topological Polar Surface Area (TPSA) Predicts Differential Blood-Brain Barrier Penetration vs. Bulkier Analogs

The target compound has a computed TPSA of 53.9 Ų [1], placing it below the commonly cited threshold of 60–70 Ų for favorable CNS penetration [2]. The racemic 3-methyloxolan analog (rac-3-[(2R,3S)-3-methyloxolan-2-yl]-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, CAS 2059910-82-4) has a molecular weight of 211.26 g/mol (+14 Da vs. the target) and a TPSA that remains similar but with increased steric bulk at the oxolane ring . In the broader class, 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with TPSA values below 60 Ų have demonstrated CNS activity in antitumor screening, whereas analogs with TPSA exceeding 70 Ų (e.g., those with additional polar substituents) show restricted brain exposure [3]. The TPSA of 53.9 Ų differentiates the target from more polar analogs that are effectively excluded from CNS applications.

CNS Drug Design Blood-Brain Barrier Physicochemical Property

High-Value Application Scenarios for CAS 2200882-81-9 Based on Differentiated Properties


Kinase Inhibitor Lead Optimization: c-FMS/CSF-1R and PDGFR Programs

The N4-isopropyl, C3-oxolan-2-yl substitution pattern of CAS 2200882-81-9 maps directly onto the pharmacophore described in Deciphera Pharmaceuticals' 1,2,4-triazol-5-one kinase inhibitor patent (US 20140296252), where the N1-H serves as a hinge-binding donor for c-FMS (CSF-1R), c-KIT, and PDGFR kinases [1]. The compound's single hydrogen-bond donor (HBD = 1) and TPSA of 53.9 Ų position it as a CNS-penetrant kinase inhibitor scaffold, suitable for glioblastoma or neuroinflammatory indications where these kinases are validated targets.

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Optimization

With a low molecular weight (197.23 g/mol), only 2 rotatable bonds, and moderate lipophilicity (XLogP3 = 0.6), CAS 2200882-81-9 meets all fragment-like property criteria (MW < 250; RBC ≤ 3; XLogP ≤ 3.5) [1]. The direct C3-oxolane attachment (RBC = 2) provides conformational preorganization that the methylene-spacer regioisomer (RBC = 3) lacks, making the target compound the preferred starting point for fragment growing or merging campaigns where ligand efficiency must be preserved.

Antimicrobial and Antifungal Scaffold Development

Class-level evidence demonstrates that 3-alkyl-4-substituted-4,5-dihydro-1H-1,2,4-triazol-5-ones exhibit antifungal activity against Candida species [1]. The target compound's balanced lipophilicity (XLogP3 = 0.6) and moderate TPSA (53.9 Ų) predict adequate membrane permeability for antifungal applications, while the oxolan-2-yl group at C3 provides a vector for further SAR exploration distinct from simple alkyl-substituted analogs commonly reported in the antimicrobial triazolone literature [2].

Agrochemical Intermediate for Triazolinone Herbicide/Fungicide Analogs

1,2,4-Triazol-5(4H)-one derivatives form the core of commercial herbicides (sulfentrazone, carfentrazone-ethyl, azafenidin) and fungicides [1]. CAS 2200882-81-9, with its oxolane (tetrahydrofuran) ring at C3 and isopropyl at N4, serves as a versatile late-stage intermediate for diversification into agrochemical candidates. Its Rotatable Bond Count of 2 and Complexity score of 275 indicate a scaffold that balances synthetic tractability with sufficient three-dimensional character for patentable agrochemical lead generation [2].

Quote Request

Request a Quote for 3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.